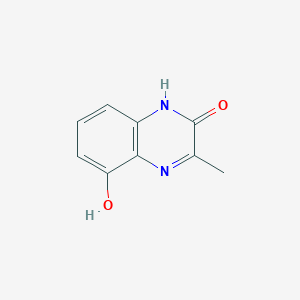

5-Hydroxy-3-methylquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

5-hydroxy-3-methyl-1H-quinoxalin-2-one |

InChI |

InChI=1S/C9H8N2O2/c1-5-9(13)11-6-3-2-4-7(12)8(6)10-5/h2-4,12H,1H3,(H,11,13) |

InChI Key |

IEKDOASSQDQYQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hydroxy 3 Methylquinoxalin 2 1h One and Its Core Framework

Classical Condensation Approaches for Quinoxalin-2(1H)-one Synthesis

The foundational method for constructing the quinoxalin-2(1H)-one core is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. This approach has been a reliable strategy for decades.

Reaction of ortho-Phenylenediamines with α-Keto Esters

The most direct and widely used classical synthesis involves the cyclocondensation of an appropriately substituted ortho-phenylenediamine with an α-keto ester. For the specific synthesis of 5-Hydroxy-3-methylquinoxalin-2(1H)-one, the logical precursors are 2,3-diaminophenol and an ester of pyruvic acid, such as ethyl pyruvate.

The reaction mechanism proceeds through an initial nucleophilic attack of one amino group of the diamine on the α-keto group of the ester. This is followed by an intramolecular cyclization via dehydration, where the second amino group attacks the ester carbonyl, leading to the formation of the heterocyclic quinoxalinone ring. A well-documented example of this reaction is the synthesis of 3-methylquinoxalin-2(1H)-one from o-phenylenediamine and ethyl pyruvate. mdpi.com

Variations in Reaction Conditions and Catalysis

The efficiency and outcome of the condensation reaction can be significantly influenced by the chosen reaction conditions. A variety of solvents, catalysts, and temperature profiles have been explored to optimize the synthesis of quinoxalin-2(1H)-ones.

Reactions are often carried out in solvents like n-butanol or ethanol with heating to facilitate the dehydration and cyclization steps. mdpi.com However, catalyst-free methods using water as a solvent have also been developed, offering a greener alternative. nih.gov The inclusion of an acid catalyst, such as trifluoroacetic acid, can promote the reaction, allowing it to proceed efficiently even at room temperature. rsc.org The choice of conditions often depends on the specific reactivity of the substituted diamine and α-keto ester used.

Table 1: Selected Classical Syntheses of Quinoxalin-2(1H)-one Derivatives

Contemporary Synthetic Routes to Substituted Quinoxalin-2(1H)-ones

Modern organic synthesis has introduced more sophisticated and efficient methods for preparing the quinoxalinone scaffold and its derivatives. These contemporary routes often offer advantages in terms of atom economy, step efficiency, and the ability to introduce diverse functional groups.

One-Pot Synthetic Strategies

One-pot reactions, particularly multicomponent reactions (MCRs), have emerged as powerful tools for rapidly building molecular complexity. rsc.org These strategies allow for the synthesis of highly substituted quinoxalin-2(1H)-ones from simple precursors in a single synthetic operation, avoiding the isolation of intermediates.

One notable example is the one-pot synthesis of multisubstituted quinoxalin-2(1H)-ones through a Ugi four-component reaction (4CR) followed by a catalytic aza-Wittig sequence. This method combines 2-aminobenzoyl azides, aldehydes, ketoacids, and isocyanides to selectively produce the target quinoxalinone products in high yields. organic-chemistry.org

Transition Metal-Catalyzed Functionalization Methodologies

Transition metal catalysis has become indispensable for the functionalization of heterocyclic compounds. These methods typically involve the direct activation of C-H bonds on the pre-formed quinoxalinone core, allowing for the introduction of various substituents without the need for pre-functionalized starting materials.

Several transition metals have been employed for this purpose:

Palladium-Catalyzed Arylation : Palladium(II) catalysts have been used for the direct C-3 arylation of quinoxalin-2(1H)-ones with coupling partners like arylboronic acids or arylsulfonyl chlorides. figshare.comresearchgate.net

Copper-Catalyzed Reactions : Copper catalysts are versatile and have been used for C-H amination and amidation, providing access to 3-amino- and 3-acylamino-quinoxalin-2(1H)-ones. rsc.orgrsc.org Copper catalysis can also mediate divergent reactions with alkynes, where the final product is controlled by the substituent on the N1 position of the quinoxalinone. nih.gov

Cobalt-Catalyzed Alkylation : Cobaloxime complexes can catalyze the C-3 alkylation of photoexcited quinoxalin-2(1H)-ones using alkyl iodides or carboxylic acids as the alkyl source. organic-chemistry.orgnih.gov

Table 2: Examples of Transition Metal-Catalyzed Functionalization of Quinoxalin-2(1H)-ones

C-H Bond Functionalization Techniques in Quinoxalinone Synthesis

Direct C-H bond functionalization is a highly atom-economical strategy for modifying the quinoxalinone scaffold. researchgate.net This approach targets the C-H bond at the C-3 position, which is the most cost-effective way to synthesize a wide range of derivatives. rsc.orgnih.gov While some of these methods employ transition metals, a significant number of modern techniques are metal-free, often proceeding through radical-based mechanisms initiated by light or chemical oxidants. rsc.org

These methodologies enable various transformations:

Alkylation : Metal-free, H₂O₂-mediated three-component reactions of quinoxalin-2(1H)-ones, DMSO (as a methyl source), and styrene have been developed for C-3 alkylation. rsc.org

Vinylation : A direct C-H vinylation has been reported using alkenes in the presence of an oxidant like ammonium persulfate, [(NH₄)₂S₂O₈], under metal-free conditions. frontiersin.org

Trifluoroalkylation : Three-component protocols using K₂S₂O₈ as a mediator allow for the difunctionalization of unactivated alkenes with quinoxalin-2(1H)-ones and CF₃SO₂Na to yield 3-trifluoroalkyl derivatives. rsc.org

Arylation : Photocatalyst-free, visible-light-mediated C-H arylation can be achieved using aryldiazo sulfones as the aryl source. frontiersin.org

These techniques highlight the ongoing evolution of synthetic chemistry toward more efficient, sustainable, and versatile methods for constructing and functionalizing the quinoxalin-2(1H)-one core.

Electrochemically-Assisted Synthesis of Quinoxalinone Scaffolds

Electrochemistry presents a powerful and sustainable tool in organic synthesis, often allowing for transformations under mild conditions without the need for harsh chemical oxidants or catalysts. While the direct electrochemical synthesis of the quinoxalinone ring from basic precursors is not extensively documented, electrochemically-assisted methods have proven highly effective for the functionalization of the pre-formed quinoxalin-2(1H)-one scaffold. These techniques are particularly relevant for introducing substituents at the C3 position, which is a key step in the synthesis of a wide array of quinoxalinone derivatives.

Recent studies have highlighted the use of electrochemical methods for C-H functionalization, which is a modern approach to forming new bonds by activating otherwise inert carbon-hydrogen bonds. nih.gov For instance, the electrocatalytic C-H activation of quinoxalin-2(1H)-ones has been employed to synthesize 3-hydroxyalkylquinoxalin-2(1H)-ones. This is achieved through a radical pathway involving the reaction of unprotected quinoxalin-2(1H)-ones with aliphatic aldehydes. This electrolysis strategy is advantageous as it circumvents the use of stoichiometric oxidants and heavy metal catalysts.

Another significant application of electrochemistry in this context is the oxidative cross-dehydrogenative coupling. This has been successfully used to synthesize 3-(indol-2-yl)quinoxalin-2(1H)-ones from quinoxalin-2(1H)-ones and indoles. researchgate.net This one-step process is noted for its simplicity, operational convenience, and broad substrate compatibility, delivering high yields without the need for catalysts or chemical oxidants. researchgate.net

Furthermore, electrochemical methods have been developed for the C(sp²)-H thioetherification of quinoxalin-2(1H)-ones with various thiols. This approach proceeds smoothly under metal- and chemical oxidant-free conditions, yielding 3-alkylthiol-substituted quinoxalin-2(1H)-ones in moderate to good yields.

The table below summarizes various electrochemically-assisted functionalizations of the quinoxalin-2(1H)-one core, which are pertinent to the synthesis of substituted derivatives.

| Reaction Type | Reactants | Product Type | Key Advantages |

| C-H Hydroxyalkylation | Quinoxalin-2(1H)-one, Aliphatic Aldehyde | 3-Hydroxyalkylquinoxalin-2(1H)-one | Avoids stoichiometric oxidants and heavy metal catalysts |

| Cross-Dehydrogenative Coupling | Quinoxalin-2(1H)-one, Indole | 3-(Indol-2-yl)quinoxalin-2(1H)-one | One-step, catalyst-free, high yields. researchgate.net |

| C-H Thioetherification | Quinoxalin-2(1H)-one, Thiol | 3-Alkylthiol-substituted quinoxalin-2(1H)-one | Metal- and chemical oxidant-free conditions |

| Annulation Reaction | Quinoxalin-2(1H)-one, N-Arylglycine | Tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-one | Catalyzed by ferrocene, reduced electricity consumption. rsc.org |

Strategic Introduction of the 5-Hydroxyl Moiety

Synthesis from Pre-functionalized Precursors

The most direct and common approach to synthesizing this compound is through the condensation of a pre-functionalized aromatic diamine with an appropriate dicarbonyl compound. In this case, the logical starting material is 1,2-diamino-3-hydroxybenzene.

The classical synthesis of 3-methylquinoxalin-2(1H)-one involves the reaction of o-phenylenediamine with ethyl pyruvate. nih.gov By analogy, the reaction of 1,2-diamino-3-hydroxybenzene with ethyl pyruvate is a highly plausible route to obtain this compound. This reaction typically proceeds by heating the reactants in a suitable solvent, such as n-butanol. nih.gov The mechanism involves the initial formation of a Schiff base between one of the amino groups and the ketone of the ethyl pyruvate, followed by an intramolecular cyclization and subsequent dehydration to form the stable heterocyclic ring.

The general reaction scheme is depicted below:

Reaction of 1,2-diamino-3-hydroxybenzene with Ethyl Pyruvate

This method is advantageous as it builds the desired substitution pattern directly into the molecule in a single cyclization step. The regioselectivity of the initial condensation is a key consideration, as the two amino groups in 1,2-diamino-3-hydroxybenzene are electronically distinct due to the presence of the hydroxyl group.

Post-Cyclization Hydroxylation Strategies

Introducing a hydroxyl group onto the quinoxalinone core after its formation is a more challenging synthetic problem. Direct hydroxylation of the aromatic ring of a quinoxalinone at the C5 position is not a commonly reported transformation. Electrophilic aromatic substitution reactions on the quinoxalinone ring system are possible, but controlling the regioselectivity to favor the 5-position can be difficult. The directing effects of the existing amide and benzene (B151609) ring fusion influence the positions of subsequent substitutions.

While direct C5-hydroxylation methods are not well-documented, a multi-step approach could be envisioned. This might involve:

Nitration: Introduction of a nitro group, which could potentially be directed to the 5-position under carefully controlled conditions.

Reduction: Reduction of the nitro group to an amino group.

Diazotization and Hydrolysis: Conversion of the amino group to a diazonium salt, followed by hydrolysis to the desired hydroxyl group.

Derivatization and Structural Modification Strategies of 5 Hydroxy 3 Methylquinoxalin 2 1h One

Modification at the Methyl Group (C-3 Position)

The methyl group at the C-3 position of the quinoxalinone ring is a common target for derivatization.

Alkyl and Aryl Substitutions

For the general class of 3-alkylquinoxalin-2(1H)-ones, various methods have been developed to introduce further alkyl or aryl groups. These often involve radical-mediated reactions or the use of organometallic reagents. The aim is typically to explore the structure-activity relationship by introducing different steric and electronic features at this position.

Heterocyclic Ring Fusions and Incorporations

Another strategy involves the fusion of additional heterocyclic rings at the C-2 and C-3 positions of the quinoxalinone core. This can lead to the formation of more complex, rigid structures with potentially novel biological activities.

Substitutions on the Quinoxalinone Ring System

The quinoxalinone ring itself offers several positions for substitution.

Functionalization at Aromatic Ring Positions (C-6, C-7, C-8)

Electrophilic aromatic substitution reactions are commonly employed to introduce various functional groups such as halogens, nitro groups, or alkyl groups onto the benzene (B151609) ring portion of the quinoxalinone scaffold. These modifications can significantly influence the molecule's electronic properties and its interactions with biological targets.

Nitrogen Atom (N-1) Functionalization

The nitrogen atom at the N-1 position is a nucleophilic site and can be readily alkylated or acylated. N-1 substitution is a frequently used strategy to modulate the solubility, metabolic stability, and receptor-binding affinity of quinoxalinone derivatives. For instance, the introduction of a methyl or ethyl group at this position is a common modification.

Modifications of the 5-Hydroxyl Group

The hydroxyl group at the C-5 position represents a versatile handle for further derivatization. It can undergo O-alkylation to form ethers or esterification to produce esters. These modifications can alter the compound's polarity, lipophilicity, and ability to form hydrogen bonds, which are critical for its pharmacokinetic and pharmacodynamic profile.

While these general strategies for modifying the quinoxalin-2(1H)-one scaffold are well-documented, the absence of specific literature for 5-Hydroxy-3-methylquinoxalin-2(1H)-one prevents a detailed discussion and the creation of data tables as per the initial request. The influence of the 5-hydroxyl group on the reactivity of other positions on the molecule remains a subject for future investigation.

Etherification and Esterification Strategies

The phenolic hydroxyl group at the C5 position of the quinoxalinone ring is a prime target for derivatization through etherification and esterification. These modifications can alter the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability. However, the quinoxalin-2(1H)-one core possesses multiple nucleophilic sites, including the phenolic oxygen and the endocyclic nitrogen atom (N1), leading to potential regioselectivity challenges. In related heterocyclic systems like quinolin-2(1H)-ones and quinazolin-4-ones, alkylation often yields a mixture of N- and O-alkylated products, with the ratio being dependent on the specific substrate, reagents, and reaction conditions. juniperpublishers.comresearchgate.net

Etherification: The Williamson ether synthesis is a classical and widely applicable method for preparing ethers from an alkoxide and a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com For this compound, this would involve deprotonation of the phenolic hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide, followed by an SN2 reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide). lumenlearning.comlibretexts.orglibretexts.org The choice of solvent, such as dimethylformamide (DMF) or acetone, can influence the reaction's outcome and selectivity.

Esterification: Esterification can be achieved through several methods. Reaction with acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine is a standard procedure. A milder and highly versatile alternative is the Mitsunobu reaction. nih.gov This reaction couples an alcohol with a pronucleophile, typically a carboxylic acid, using a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). nih.govmdpi.comresearchgate.net The Mitsunobu reaction is known for its mild conditions and broad substrate scope, making it suitable for complex molecules.

| Reaction Type | Reagents and Conditions | Product Structure | Purpose of Modification |

| Etherification | 1. Base (NaH or K₂CO₃) 2. Alkyl Halide (R-X) in DMF or Acetone |  | Increase lipophilicity, block metabolic site, act as a prodrug. |

| Esterification | Acyl Chloride (RCOCl) and Pyridine OR Carboxylic Acid (RCOOH), PPh₃, DEAD (Mitsunobu) |  | Prodrug strategy, improve solubility (with polar R-groups), modulate activity. |

Table 1: Proposed Etherification and Esterification Strategies.

Formation of Metabolically-Relevant Derivatives (e.g., glucuronides, sulfates for preclinical studies)

In preclinical development, the synthesis of potential metabolites is crucial for use as analytical standards in pharmacokinetic and drug metabolism studies. For phenolic compounds, the primary phase II metabolic pathways are glucuronidation and sulfation, which increase water solubility and facilitate excretion.

Glucuronidation: The chemical synthesis of O-glucuronides typically involves the glycosylation of the phenolic hydroxyl group with a protected glucuronic acid donor. A common method is a modified Koenigs-Knorr reaction or Schmidt glycosylation, which uses an activated glucuronyl donor such as acetobromo-α-D-glucuronic acid methyl ester. nih.gov The reaction is often promoted by a heavy metal salt (e.g., silver carbonate) or a Lewis acid. Subsequent deprotection steps, involving basic hydrolysis of the ester and acetyl groups, yield the final glucuronide metabolite. nih.govbenthamdirect.com Care must be taken during deprotection to avoid side reactions, especially with sterically hindered phenols. ingentaconnect.comresearchgate.net Enzymatic synthesis using UDP-glucuronosyltransferases (UGTs) offers an alternative route that can provide high regioselectivity. nih.govresearchgate.net

Sulfation: Phenolic sulfates are prepared chemically by reacting the parent phenol with a sulfating agent. A widely used reagent is the sulfur trioxide-pyridine complex (SO₃·pyridine), which is milder than sulfur trioxide alone. mdpi.com The reaction is typically performed in an aprotic solvent. Enzymatic synthesis can also be achieved using sulfotransferases (SULTs) with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. nih.gov

| Derivative | Synthetic Approach | Key Reagents | Purpose |

| Glucuronide | Chemical Synthesis | Acetobromo-α-D-glucuronic acid methyl ester, Lewis Acid, then base for deprotection. | Analytical standard for metabolism studies. |

| Glucuronide | Enzymatic Synthesis | UDP-glucuronosyltransferase (UGT), UDP-glucuronic acid (UDPGA). | Biocatalytic production of the metabolite. |

| Sulfate | Chemical Synthesis | Sulfur trioxide-pyridine complex (SO₃·pyridine). | Analytical standard for metabolism studies. |

| Sulfate | Enzymatic Synthesis | Sulfotransferase (SULT), 3'-phosphoadenosine-5'-phosphosulfate (PAPS). | Biocatalytic production of the metabolite. |

Table 2: Strategies for Synthesizing Metabolically-Relevant Derivatives.

Synthesis of Bioisosteric Replacements for Quinoxalinone Core

Bioisosteric replacement is a strategy used to create new molecules with similar biological properties to a parent compound by exchanging an atom or group with a broadly similar alternative. cambridgemedchemconsulting.com This can improve potency, selectivity, or pharmacokinetic properties. For the quinoxalinone scaffold, replacing the core ring system with other fused heterocycles can yield novel compounds with distinct intellectual property and potentially improved drug-like characteristics.

Promising bioisosteres for the quinoxalinone core include fused bicyclic systems that mimic its size, shape, and arrangement of hydrogen bond donors and acceptors. Imidazo[1,2-a]pyrazines and researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazines are particularly relevant as they maintain a fused six-membered ring structure with strategically placed nitrogen atoms. rsc.orgnih.gov

Synthesis of Imidazo[1,2-a]pyrazines: A classical and effective method for constructing this core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound (e.g., α-bromo ketone). nih.gov Multicomponent reactions, reacting an aminopyrazine, an aldehyde, and an isocyanide, also provide a rapid route to diverse derivatives. thieme-connect.comnih.gov

Synthesis of researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazines: This scaffold is commonly synthesized from a 2-hydrazinopyrazine intermediate. The hydrazine can be cyclized with various one-carbon sources, such as orthoesters or carboxylic acids, to form the fused triazole ring. researchgate.netclockss.org This approach allows for the introduction of diverse substituents on the triazole ring. nih.govresearchgate.net

| Original Core | Bioisosteric Replacement | Rationale | General Synthetic Route |

| Quinoxalinone | Imidazo[1,2-a]pyrazine | Mimics bicyclic structure and H-bond acceptor positions. | Condensation of a 2-aminopyrazine with an α-haloketone. |

| Quinoxalinone | researchgate.netnih.govrsc.orgTriazolo[4,3-a]pyrazine | Similar size, shape, and nitrogen atom placement. | Cyclization of a 2-hydrazinopyrazine with a C1 electrophile (e.g., orthoester). |

| Quinoxalinone | Quinazolinone | Isomeric benzodiazine core, well-established in medicinal chemistry. | Condensation of anthranilic acid derivatives with formamide or orthoesters. |

Table 3: Bioisosteric Replacements for the Quinoxalinone Core.

Structure Activity Relationship Sar Investigations of 5 Hydroxy 3 Methylquinoxalin 2 1h One Derivatives

Impact of Substituent Nature and Position on Biological Activity

Systematic studies on 5-Hydroxy-3-methylquinoxalin-2(1H)-one derivatives are required to map the intricate relationship between chemical structure and biological function. Such investigations would involve the synthesis of a library of analogs with diverse substituents at various positions on the quinoxalinone ring system and the subsequent evaluation of their biological activities.

Electronic Effects of Aromatic and Heterocyclic Substituents

The introduction of aromatic and heterocyclic moieties at different positions of the this compound scaffold would be expected to significantly modulate its electronic properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the electron density of the quinoxalinone ring system, thereby affecting its interaction with biological targets. For instance, in other quinoxalinone series, the presence of strong electron-withdrawing groups has been shown to enhance inhibitory activity against enzymes like lactate (B86563) dehydrogenase (LDHA). mdpi.comnih.gov A systematic exploration of substituents such as nitro, cyano, halo, methoxy, and amino groups on the aromatic ring of this compound is necessary to determine their impact on activity.

A hypothetical data table illustrating potential electronic effects is presented below:

| Compound ID | Substituent at C6 | Substituent at C7 | Electronic Nature | Predicted Biological Activity Trend |

| Parent | H | H | - | Baseline |

| A-1 | NO₂ | H | Electron-Withdrawing | Potentially Increased |

| A-2 | OCH₃ | H | Electron-Donating | Potentially Decreased or Altered |

| A-3 | H | Cl | Electron-Withdrawing | Potentially Increased |

| A-4 | H | NH₂ | Electron-Donating | Potentially Decreased or Altered |

Steric Hindrance and Conformational Preferences

The size and spatial arrangement of substituents can introduce steric hindrance, which may either prevent or enhance the binding of a molecule to its target. Large, bulky groups could sterically clash with amino acid residues in a binding pocket, leading to a loss of activity. Conversely, specific steric features might be necessary to achieve a desired conformational preference for optimal target engagement. The interplay between the 3-methyl group and substituents at adjacent positions would be of particular interest in determining the conformational landscape of these derivatives.

Critical Pharmacophoric Elements Derived from SAR Analysis

A thorough SAR analysis would aim to identify the key pharmacophoric elements of this compound derivatives. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this class of compounds, critical features would likely include hydrogen bond donors (the 5-hydroxy and N1-H), hydrogen bond acceptors (the carbonyl oxygen), and hydrophobic regions (the benzene (B151609) ring and 3-methyl group). The precise spatial relationship between these features, as dictated by the quinoxalinone scaffold, would be crucial for activity.

Correlation of Structural Motifs with Specific Biological Targets (preclinical)

Preclinical studies are essential to link specific structural motifs of this compound derivatives to particular biological targets. For example, in broader studies of quinoxalinones, certain substitution patterns have been associated with the inhibition of protein kinases like VEGFR-2 or enzymes involved in cancer metabolism. researchgate.net By screening a library of this compound analogs against a panel of biological targets, researchers could begin to establish these critical correlations. For instance, it might be discovered that derivatives with a specific substitution pattern at the C7 position selectively inhibit a particular kinase, while modifications at the N1 position confer activity against a different enzyme.

A hypothetical data table illustrating potential correlations is presented below:

| Structural Motif | Potential Biological Target (Preclinical) | Rationale |

| 7-Anilino substitution | Tyrosine Kinase | Mimics hinge-binding motifs of known kinase inhibitors. |

| N1-Alkylcarboxamide | Protease | Potential for hydrogen bonding interactions in the active site. |

| 6-Sulfonamide | Carbonic Anhydrase | Known zinc-binding pharmacophore. |

Pharmacological and Biological Research of 5 Hydroxy 3 Methylquinoxalin 2 1h One and Its Derivatives Preclinical Studies

Antiproliferative and Anticancer Activity Investigations (Preclinical in vitro and in vivo models)

There is no specific information available in the public domain regarding the antiproliferative and anticancer activities of 5-Hydroxy-3-methylquinoxalin-2(1H)-one. While the broader class of quinoxaline (B1680401) derivatives has been explored for anticancer properties, with some studies highlighting mechanisms such as apoptosis induction and cell cycle arrest, these findings are not directly attributable to the specified compound. nih.govresearchgate.net

Inhibition of Kinase Activity (e.g., VEGFR-2, c-Met)

No preclinical data was found that specifically investigates the inhibitory effects of this compound on kinase activity, including key targets in cancer therapy such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Met proto-oncogene. Although some quinoxaline derivatives have been identified as c-Met kinase inhibitors, this activity has not been documented for this compound. lookchem.comekb.eg

Modulation of Apoptotic Pathways in Cellular Models

Specific studies detailing the modulation of apoptotic pathways in cellular models by this compound are not available in the reviewed literature. Research on other quinoxaline derivatives has shown induction of apoptosis in cancer cells, but these findings cannot be extrapolated to the specific compound without direct experimental evidence. nih.gov

Effects on Cell Cycle Progression

There is no available research data on the effects of this compound on cell cycle progression in preclinical models. While some quinoxaline-based compounds have been shown to cause cell cycle arrest, this has not been specifically demonstrated for this compound. nih.gov

Antimicrobial Activity Assessments (Preclinical in vitro)

While numerous quinoxalin-2(1H)-one derivatives have been synthesized and evaluated for their antimicrobial properties, specific data on the antibacterial and antifungal activity of this compound is not present in the available scientific literature.

Antibacterial Spectrum and Efficacy

No data from preclinical in vitro studies is available to define the antibacterial spectrum and efficacy of this compound. Studies on other substituted quinoxalin-2(1H)-one derivatives have reported varied levels of activity against both Gram-positive and Gram-negative bacteria, but these results are not specific to the requested compound. johnshopkins.eduscispace.comjocpr.com

Antiviral Effects (e.g., HIV-1 Reverse Transcriptase inhibition)

Quinoxaline derivatives have been identified as potent antiviral agents, with notable activity against the Human Immunodeficiency Virus Type 1 (HIV-1). nih.govrsc.org Research has focused on their ability to inhibit HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication.

One study identified S-2720 [6-chloro-3,3-dimethyl-4-(isopropenyloxycarbonyl)-3,4-dihydroquinoxalin-2(1H)-thione], a quinoxaline derivative, as a highly potent non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.gov This compound effectively inhibited HIV-1 RT activity and viral replication in tissue culture but did not affect the reverse transcriptase of HIV-2. nih.gov Further investigation into S-2720 revealed that it binds differently to the enzyme compared to other known NNRTIs. nih.gov

Another series of 3,3-disubstituted quinoxalinones was evaluated for HIV-1 RT inhibition. nih.gov Within this series, compounds with N-allyl, N-cyclopropylmethyl, and N-carboalkoxy substitutions demonstrated activities that were comparable or superior to the established antiretroviral drug Efavirenz. nih.gov

Beyond HIV, other quinoxaline derivatives have shown promise. Grazoprevir, a macrocyclic quinoxaline, is an approved inhibitor of the hepatitis C virus (HCV) NS3/4a protease. nih.gov Additionally, certain 3-aminoquinoxalin-2(1H)-one derivatives have demonstrated properties against the activation of the Epstein-Barr virus (EBV) antigen. nih.gov

| Compound Class | Specific Derivative Example | Target Virus | Mechanism of Action | Reference |

|---|---|---|---|---|

| Dihydroquinoxalin-2(1H)-thione | S-2720 | HIV-1 | Non-nucleoside Reverse Transcriptase (RT) Inhibition | nih.gov |

| 3,3-disubstituted quinoxalinones | N-cyclopropylmethyl derivatives | HIV-1 | Reverse Transcriptase (RT) Inhibition | nih.gov |

| Macrocyclic quinoxaline | Grazoprevir | Hepatitis C Virus (HCV) | NS3/4a Protease Inhibition | nih.gov |

| 3-aminoquinoxalin-2(1H)-one | Not specified | Epstein-Barr Virus (EBV) | Inhibition of EBV antigen activation | nih.gov |

Antituberculosis Activity

The emergence of multidrug-resistant tuberculosis has necessitated the search for new therapeutic agents. Quinoxaline derivatives have been investigated as a promising class of antimycobacterial compounds. mdpi.com

Specifically, new derivatives of 3-methylquinoxaline 1,4-dioxides have demonstrated significant activity against Mycobacterium tuberculosis. mdpi.com One compound in this class showed high antimycobacterial potency with a minimum inhibitory concentration (MIC) of 1.25 μg/mL against M. tuberculosis. mdpi.com Mechanistic studies suggest that these quinoxaline 1,4-dioxides function as DNA-damaging agents. mdpi.com The presence of two N-oxide groups in the quinoxaline 1,4-dioxides (QdNOs) structure is linked to a wide spectrum of biological properties, including excellent inhibitory activity against M. tuberculosis. mdpi.commdpi.com

In a different study, a series of quinoxaline derivatives were synthesized and tested against M. tuberculosis (Mtb) and Mycobacterium avium (MAC). nih.govacs.org The compound 4'-acetoxybenzyl 2-quinoxalinecarboxylate displayed excellent activity against Mtb, with MIC values in the range of <1 to 6.25 μg/mL. nih.govacs.org

| Compound Class | Specific Derivative Example | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|---|

| 3-methylquinoxaline 1,4-dioxides | Compound 4 (unspecified structure) | M. tuberculosis | 1.25 µg/mL | mdpi.com |

| Quinoxaline carboxylate ester | 4'-acetoxybenzyl 2-quinoxalinecarboxylate | M. tuberculosis H37Ra | 0.25–0.5 µg/mL | acs.org |

| Quinoxaline carboxylate ester | 4'-acetoxybenzyl 2-quinoxalinecarboxylate | M. tuberculosis H37Rv | 6.25 µg/mL | acs.org |

Enzyme Inhibition Studies

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of quinoxaline have been extensively evaluated as inhibitors of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the hydrolysis of the neurotransmitter acetylcholine. nih.govresearchgate.net Selective inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease. nih.govresearchgate.netnih.gov

One study reported a series of quinoxaline derivatives that were selective inhibitors of BChE, showing no activity against AChE. nih.govresearchgate.net Two compounds from this series exhibited potent BChE inhibition with IC50 values of 7.7 ± 1.0 µM and 9.7 ± 0.9 µM, which are comparable to the standard inhibitor, galantamine (IC50 = 6.6 ± 0.38 µM). nih.govresearchgate.net

Conversely, another investigation of twelve different quinoxaline derivatives found that all compounds displayed potent inhibitory activity against AChE, with IC50 values ranging from 0.077 to 50.080 µM. mdpi.com Some of these compounds also inhibited BChE, with IC50 values between 14.91 and 60.95 µM. mdpi.com The most potent compound, designated 6c, was identified as a mixed-type AChE inhibitor. mdpi.com

Further research into novel lawsone-quinoxaline hybrids produced a compound (6d) that was a highly potent dual inhibitor, with an IC50 of 20 nM for AChE and 220 nM for BChE. nih.gov In silico and kinetic studies suggested that this compound binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

| Compound Class | Specific Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|---|

| Quinoxaline derivative | Compound 6 | BChE | 7.7 ± 1.0 µM | nih.govresearchgate.net |

| Quinoxaline derivative | Compound 7 | BChE | 9.7 ± 0.9 µM | nih.govresearchgate.net |

| Quinoxaline derivative | Compound 6c | AChE | 0.077 µM | mdpi.com |

| Lawsone-quinoxaline hybrid | Compound 6d | AChE | 20 nM | nih.gov |

| Lawsone-quinoxaline hybrid | Compound 6d | BChE | 220 nM | nih.gov |

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are involved in inflammation and other physiological processes. nih.gov Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs. Novel quinoxaline derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. nih.govrsc.org

In one study, a series of newly synthesized quinoxaline derivatives were screened for their COX inhibitory activity. nih.gov Several compounds, including 4a, 5, 11, and 13, were identified as potent COX-2 inhibitors. nih.govrsc.org These compounds were also found to inhibit the epidermal growth factor receptor (EGFR), suggesting they could act as dual anti-inflammatory and anticancer agents. nih.gov

Another investigation of new quinoxalinone derivatives also assessed their COX-2 inhibitory properties. mdpi.com At a concentration of 100 µg/mL, two compounds (6e and 6d) showed moderate inhibition efficiencies of 57.85% and 50.20%, respectively. When the concentration was increased to 200 µg/mL, the compounds demonstrated improved inhibition, with efficiencies ranging from 9.05% to 100.00%. mdpi.com

| Compound | Concentration | % Inhibition Efficiency | Reference |

|---|---|---|---|

| Compound 6e | 100 µg/mL | 57.85% | mdpi.com |

| Compound 6d | 100 µg/mL | 50.20% | mdpi.com |

Lactate (B86563) Dehydrogenase A (LDHA) Inhibition

Lactate dehydrogenase A (LDHA) is an enzyme that plays a crucial role in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). nih.govnih.gov Consequently, inhibiting LDHA is considered a viable strategy in anticancer therapy. nih.gov

A study investigating new quinoxalinone and quinazolinone derivatives tested their potential as LDHA inhibitors. nih.gov The results showed that at a concentration of 200 µg/mL, several quinoxalinone-based compounds exhibited significant inhibition of LDHA. Compound (6g) was the most effective, with an inhibition efficiency of 89.85%, followed by compound (6a) at 89.70%. nih.gov Other derivatives, such as (4d), (6e), (1), and (4c), also showed noteworthy inhibition efficiencies of 84.95%, 76.85%, 68.20%, and 64.20%, respectively. nih.gov

| Compound | % Inhibition Efficiency | Reference |

|---|---|---|

| Compound 6g | 89.85% | nih.gov |

| Compound 6a | 89.70% | nih.gov |

| Compound 4d | 84.95% | nih.gov |

| Compound 6e | 76.85% | nih.gov |

| Compound 1 | 68.20% | nih.gov |

| Compound 4c | 64.20% | nih.gov |

Thymidylate Synthase Allosteric Inhibition

Thymidylate synthase (TS) is a crucial enzyme in the folate pathway, responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). unimore.it This reaction is a rate-limiting step in DNA synthesis, making TS a well-established target for cancer therapy. unimore.it While many inhibitors target the enzyme's active site, allosteric inhibitors that bind to a different site could offer an alternative therapeutic approach. Currently, specific research detailing the allosteric inhibition of thymidylate synthase by this compound or its direct derivatives is not prominently available in the reviewed literature. Research in this area has often focused on related heterocyclic systems like quinazolines as active site inhibitors. nih.gov

Exploration of Other Diverse Biological Activities (Preclinical)

Preclinical research has unveiled a spectrum of pharmacological effects for quinoxaline derivatives, pointing towards their potential as therapeutic agents for various pathological conditions. The following sections delve into the anti-inflammatory, neuroprotective, and antioxidant capacities of these compounds.

Quinoxaline derivatives have been investigated for their potential to mitigate inflammatory processes. Studies have explored their effects on key inflammatory mediators and pathways in various preclinical models.

Some quinoxaline derivatives have demonstrated notable anti-inflammatory activity in vivo. For instance, in a carrageenan-induced paw edema model in rats, a well-established assay for acute inflammation, certain quinoxaline compounds exhibited a significant reduction in paw swelling. One such derivative showed a 41% inhibition of edema, an effect comparable to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin, which produced a 47% inhibition unav.edunih.gov. This suggests that these compounds can effectively suppress the exudative phase of acute inflammation.

The anti-inflammatory effects of quinoxaline derivatives are also attributed to their ability to modulate pro-inflammatory cytokines. In preclinical studies, specific aminoalcohol-based quinoxaline molecules, namely DEQX and OAQX, were found to decrease the levels of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), two key cytokines that drive inflammatory responses nih.gov. By reducing the production of these mediators, these quinoxaline derivatives can dampen the inflammatory cascade.

Furthermore, the enzymatic pathways involved in inflammation have been a key target for quinoxaline-based compounds. Some derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, potent inflammatory mediators nih.gov. The inhibition of these enzymes is a cornerstone of the mechanism of action of many widely used anti-inflammatory drugs.

Table 1: Preclinical Anti-inflammatory Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Preclinical Model | Key Findings | Reference |

|---|---|---|---|

| Quinoxaline Derivative (Compound 7b) | Carrageenan-induced rat paw edema | 41% inhibition of paw edema | unav.edunih.gov |

| Indomethacin (Reference Drug) | Carrageenan-induced rat paw edema | 47% inhibition of paw edema | unav.edunih.gov |

| DEQX and OAQX | Mouse model of peritonitis | Decreased leukocyte migration and reduced levels of IL-1β and TNF-α | nih.gov |

| Various Quinoxaline Derivatives | In vitro enzyme assays | Inhibition of COX enzymes | nih.gov |

The neuroprotective effects of quinoxaline derivatives are an emerging area of research, with preclinical studies suggesting their potential in mitigating neuronal damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease.

In cellular models of Parkinson's disease, certain 6-aminoquinoxaline derivatives have demonstrated the ability to protect dopaminergic neurons from degeneration nih.govuvm.edu. One particular compound, designated as PAQ (4c), was identified as a promising neuroprotective agent. Its mechanism of action is thought to involve the activation of ryanodine receptor channels in the endoplasmic reticulum nih.govuvm.eduresearchgate.net. Importantly, this compound was also shown to attenuate neurodegeneration in a mouse model of Parkinson's disease, highlighting its potential for in vivo efficacy nih.govuvm.eduresearchgate.net. Another derivative, MPAQ (2-methyl-3-phenyl-6-aminoquinoxaline), has also shown significant neuroprotective effects in models of Parkinson's disease by counteracting mechanisms that contribute to dopaminergic cell death nih.gov.

In the context of Alzheimer's disease, novel quinoxaline derivatives have been shown to protect neuronal cells from β-amyloid (Aβ)-induced toxicity researchgate.netjournalajrb.comindexcopernicus.com. In in vitro studies using PC12 cell lines, derivatives such as QX-4 and QX-6 enhanced neuronal viability, reduced intracellular reactive oxygen species (ROS), and downregulated inflammatory cytokines researchgate.netjournalajrb.comindexcopernicus.com. These findings suggest a multi-faceted neuroprotective mechanism that includes antioxidant and anti-inflammatory actions. Furthermore, these beneficial effects were also observed in an in vivo APP/PS1 transgenic mouse model of Alzheimer's disease researchgate.netjournalajrb.comindexcopernicus.com.

Table 2: Preclinical Neuroprotective Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Preclinical Model | Key Findings | Reference |

|---|---|---|---|

| PAQ (4c) | Cellular and mouse models of Parkinson's disease | Attenuated neurodegeneration of dopaminergic neurons | nih.govuvm.eduresearchgate.net |

| MPAQ | Cellular models of Parkinson's disease | Protected dopaminergic neurons from cell death | nih.gov |

| QX-4 and QX-6 | PC12 cells and APP/PS1 mouse model of Alzheimer's disease | Blocked Aβ-induced toxicity, decreased ROS, and downregulated inflammatory cytokines | researchgate.netjournalajrb.comindexcopernicus.com |

The ability of quinoxaline derivatives to counteract oxidative stress has been evaluated in various in vitro antioxidant assays. These studies have highlighted the structural features that contribute to their radical scavenging and antioxidant properties.

The antioxidant potential of quinoxalinone derivatives is significantly influenced by the presence and position of phenolic hydroxyl groups. Structure-activity relationship studies have demonstrated that the introduction of hydroxyl groups into the quinoxalinone core and/or its side chains can lead to potent antioxidant activity nih.gov.

In vitro antioxidant capacity is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Several quinoxalinone derivatives have shown significant activity in these assays. For example, a phenolic 3,4-dihydroxyl derivative with a 7-hydroxyl group on the quinoxalinone core displayed antioxidant activity comparable to Trolox, a well-known antioxidant standard nih.gov. This underscores the importance of the hydroxyl substitution pattern for effective radical scavenging.

The mechanism of antioxidant action for these compounds primarily involves the donation of a hydrogen atom from the hydroxyl groups to neutralize free radicals, thus breaking the oxidative chain reaction.

Table 3: In Vitro Antioxidant Capacity of Selected Hydroxylated Quinoxalinone Derivatives

| Compound/Derivative | Antioxidant Assay | Key Findings | Reference |

|---|---|---|---|

| Phenolic 3,4-dihydroxyl derivative with 7-hydroxyl on quinoxalinone core (Compound 6f) | DPPH radical scavenging assay | Potent antioxidant activity, comparable to Trolox | nih.gov |

| Various hydroxylated quinoxalinone derivatives | DPPH and ABTS radical scavenging assays | Significant radical scavenging activity dependent on hydroxyl group substitution | nih.govh-brs.denih.gov |

Mechanistic and Molecular Investigations of 5 Hydroxy 3 Methylquinoxalin 2 1h One Actions Preclinical

Elucidation of Molecular Target Interactions

Direct molecular targets for 5-Hydroxy-3-methylquinoxalin-2(1H)-one have not been explicitly identified in the available literature. Research on the broader quinoxalinone class of compounds, however, indicates a diverse range of biological activities, suggesting interactions with various molecular targets. Quinoxaline (B1680401) derivatives have been investigated for their potential as antibacterial, antifungal, antiviral, anticancer, antitubercular, antimalarial, and anti-inflammatory agents.

For instance, certain quinoxaline derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov Others have been studied for their anticancer potential, with proposed mechanisms including the inhibition of cyclooxygenase-2 (COX-2) and lactate (B86563) dehydrogenase A (LDHA), both of which are important in cancer progression. nih.govnih.gov Additionally, some quinoxaline compounds have shown antiviral activity. nih.gov The specific molecular targets for this compound would require dedicated experimental investigation.

Characterization of Binding Affinities and Modes

Currently, there is no available data detailing the binding affinities (such as Ki, Kd, or IC50 values) or specific binding modes of this compound with any molecular target. Molecular docking studies, which are computational simulations to predict the binding orientation and affinity of a molecule to a target, have been performed on other quinoxalinone derivatives to explore their interactions with potential protein targets. nih.govjohnshopkins.edu These studies help in understanding the structure-activity relationships within this class of compounds. For example, docking studies have been used to investigate the binding of quinoline (B57606) derivatives to Plasmodium falciparum lactate dehydrogenase, a target for antimalarial drugs.

Cellular Pathway Perturbations (excluding clinical implications)

Specific cellular pathway perturbations caused by this compound have not been documented. However, based on the activities of related compounds, it can be hypothesized that this molecule could potentially modulate various cellular signaling pathways. For example, quinoxaline derivatives have been implicated in interfering with pathways related to cancer, such as those involved in cell proliferation and metabolism. mdpi.com The overexpression of COX-2 and LDHA, targets of some quinoxalinone derivatives, is known to affect pathways involved in inflammation and tumorigenesis. nih.govnih.gov

Electrochemical Reduction Mechanisms of the Quinoxalinone Core

The electrochemical behavior of the quinoxalinone core is a significant aspect of its chemical character. The pyrazine (B50134) ring within the quinoxalinone structure is the primary electroactive center and undergoes a pH-dependent two-electron reduction process.

The mechanism of this reduction involves the following key steps:

Protonation: The process is initiated by the protonation of the nitrogen atom at position 4 of the quinoxalinone ring.

Electron Acceptance and Radical Formation: Following protonation, the molecule accepts an electron, leading to the formation of a semiquinone radical intermediate.

Further Reduction: This radical intermediate can then undergo further reduction by accepting another electron and a proton.

In strongly acidic conditions, the semiquinone radical is relatively stable. Depending on the concentration of the quinoxalinone, this radical can either be further reduced or form a dimer. The specific substituents on the quinoxalinone ring can influence the reduction potential and the stability of the intermediates formed.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). For 5-Hydroxy-3-methylquinoxalin-2(1H)-one, docking simulations would be instrumental in identifying potential biological targets and understanding the molecular basis of its activity.

The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function then evaluates the binding affinity, predicting how strongly the compound might interact with the protein. Studies on similar quinoxalinone derivatives have used this method to explore interactions with targets like VEGFR-2, COX-2, and various microbial enzymes. nih.govnih.gov For this compound, key interactions would likely involve hydrogen bonds formed by its hydroxyl (-OH) and ketone (C=O) groups, as well as pi-pi stacking from its aromatic rings. nih.gov The results, typically presented as binding energy scores (in kcal/mol), would help rank its potential efficacy against a panel of disease-related proteins.

Table 1: Parameters for a Hypothetical Molecular Docking Study of this compound

| Parameter | Description |

|---|---|

| Ligand | This compound |

| Receptor(s) | Selected protein targets (e.g., kinases, proteases) |

| Software | AutoDock, GOLD, or similar docking programs |

| Search Algorithm | Genetic Algorithm or Lamarckian Genetic Algorithm |

| Scoring Function | Empirical free energy scoring function |

| Output Metrics | Binding Affinity (kcal/mol), RMSD, Intermolecular Interactions (Hydrogen bonds, hydrophobic contacts) |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides deep insights into a compound's geometry, stability, and reactivity. researchgate.netnih.gov

DFT calculations would be used to determine the optimized molecular geometry of this compound. From this, fundamental electronic properties can be derived. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying regions prone to electrophilic or nucleophilic attack. researchgate.net For this compound, the oxygen atoms of the hydroxyl and carbonyl groups would be expected to be regions of high negative potential.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a binding event, Molecular Dynamics (MD) simulations simulate the movement of atoms and molecules over time. An MD simulation of this compound bound to a protein target would reveal the stability of the complex and the dynamics of their interaction. researchgate.net This method accounts for the flexibility of both the ligand and the protein, providing a more realistic representation of the binding event. Key analyses from an MD simulation include Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. researchgate.net

In Silico Prediction of Pharmacokinetic Profiles

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its potential as a drug. In silico tools can predict these pharmacokinetic parameters based on molecular structure, helping to identify potential liabilities early in the drug discovery process. mdpi.comd-nb.info

For this compound, predictive models would estimate several key properties:

Caco-2 Permeability: This predicts the rate at which the compound can cross the intestinal wall. The Caco-2 cell line is a standard in vitro model for the human intestinal epithelium. nih.govnih.govraco.cat

Human Intestinal Absorption (HIA): This value estimates the percentage of the drug that will be absorbed from the gut into the bloodstream. nih.govbohrium.com

Blood-Brain Barrier (BBB) Permeability: This is a critical parameter for drugs targeting the central nervous system, predicting whether a compound can cross the highly selective barrier protecting the brain. nih.govunivie.ac.atosti.gov

These predictions are based on quantitative structure-property relationship (QSPR) models that correlate calculated molecular descriptors (like molecular weight, polarity, and hydrogen bonding capacity) with experimentally determined pharmacokinetic values. researchgate.net

Table 2: Key In Silico Pharmacokinetic Parameters for Evaluation

| Property | Predicted Parameter | Significance |

|---|---|---|

| Absorption | Caco-2 Permeability (logPapp), Human Intestinal Absorption (%) | Indicates potential for oral bioavailability. |

| Distribution | Blood-Brain Barrier Permeability (logBB), Plasma Protein Binding (%) | Predicts ability to reach target tissues and concentration of free drug. |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Assesses potential for drug-drug interactions. |

| Excretion | Total Clearance (log ml/min/kg) | Estimates the rate at which the drug is removed from the body. |

In Silico Ligand-Based and Structure-Based Drug Design Approaches

The insights gained from the aforementioned computational techniques can be applied in drug design.

Structure-Based Drug Design (SBDD): If the 3D structure of a biological target is known, SBDD can be used to design or optimize molecules that fit perfectly into its binding site. nih.gov Using the docking pose of this compound as a starting point, modifications could be proposed to its structure (e.g., adding or changing functional groups) to enhance binding affinity and selectivity.

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods are used. researchgate.net These approaches rely on the knowledge of other molecules that bind to the same target. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity, could be developed. The structure of this compound could then be compared to this model to assess its potential activity.

Advanced Analytical and Spectroscopic Characterization Techniques for 5 Hydroxy 3 Methylquinoxalin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Hydroxy-3-methylquinoxalin-2(1H)-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is employed to achieve unambiguous assignment of all proton and carbon signals. tandfonline.com

¹H NMR for Proton Environments

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical solvent like DMSO-d₆, the spectrum of a this compound derivative would exhibit distinct signals corresponding to the aromatic protons, the methyl group, and the exchangeable protons of the N-H and O-H groups.

The aromatic region typically shows complex splitting patterns due to spin-spin coupling between adjacent protons on the benzene (B151609) ring. The exact chemical shifts are influenced by the electronic effects of the hydroxyl and amide functionalities. The methyl group protons at the C3 position usually appear as a sharp singlet in the upfield region of the spectrum. The protons attached to heteroatoms (N-H and O-H) are often broad and their chemical shifts can vary with solvent, concentration, and temperature.

Table 1: Representative ¹H NMR Chemical Shift Data for a Quinoxalin-2(1H)-one Scaffold. Note: Data is based on typical values for quinoxalinone derivatives and may vary for the specific compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (C6-H, C7-H, C8-H) | ~ 7.00 - 8.00 | Multiplets (m) |

| Methyl-H (C3-CH₃) | ~ 2.30 - 2.50 | Singlet (s) |

| Amide-H (N1-H) | ~ 12.00 - 12.50 | Broad Singlet (br s) |

| Hydroxyl-H (C5-OH) | Variable (Broad) | Broad Singlet (br s) |

¹³C NMR for Carbon Backbone Elucidation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For quinoxalinone derivatives, the carbonyl carbon (C2) is characteristically found in the downfield region (150-160 ppm). nih.gov The carbons of the aromatic ring and the C=N double bond (C3) resonate in the range of 110-150 ppm. The methyl carbon at C3 provides a signal in the upfield region, typically around 20 ppm.

Table 2: Representative ¹³C NMR Chemical Shift Data for a Quinoxalin-2(1H)-one Scaffold. Note: Data is based on typical values for quinoxalinone derivatives and may vary for the specific compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (C2) | ~ 155.0 - 160.0 |

| C=N (C3) | ~ 145.0 - 150.0 |

| Aromatic Quaternary Carbons | ~ 125.0 - 150.0 |

| Aromatic CH Carbons | ~ 115.0 - 135.0 |

| Methyl Carbon (C3-CH₃) | ~ 20.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for the definitive assignment of complex structures. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY spectra would show cross-peaks between adjacent aromatic protons, which is instrumental in assigning their specific positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. nih.gov It allows for the unambiguous assignment of which proton is attached to which carbon. For instance, the methyl proton signal will show a correlation to the methyl carbon signal, and each aromatic proton signal will correlate to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. science.gov HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. For example, correlations would be expected from the methyl protons to the C3 and C2 carbons, and from the N-H proton to adjacent carbons, confirming the connectivity within the quinoxalinone ring system. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₈N₂O₂), the calculated molecular weight is 176.06 g/mol . The high-resolution mass spectrum (HRMS) would show a molecular ion peak (M+) that confirms this elemental composition. scholaris.ca

Upon ionization, the molecular ion can undergo fragmentation, and the resulting pattern is a fingerprint of the molecule's structure. Common fragmentation pathways for quinoxalinone structures may involve:

Loss of CO : A characteristic fragmentation for lactam (cyclic amide) structures, leading to a fragment ion at [M-28]+.

Loss of a methyl radical : Cleavage of the C3-methyl bond would result in an [M-15]+ peak.

Ring cleavage : The heterocyclic ring can break apart in various ways, leading to smaller charged fragments that provide further structural clues.

Table 3: Predicted Mass Spectrometry Data for this compound.

| m/z Value | Assignment | Description |

|---|---|---|

| 176 | [M]⁺ | Molecular Ion |

| 148 | [M - CO]⁺ | Loss of carbon monoxide |

| 161 | [M - CH₃]⁺ | Loss of a methyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. ias.ac.in

O-H and N-H Stretching : Broad absorption bands in the region of 3200-3400 cm⁻¹ are indicative of the hydroxyl (O-H) and amide (N-H) groups. The broadness is due to hydrogen bonding.

C-H Stretching : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=O Stretching : A strong, sharp absorption band around 1650-1680 cm⁻¹ is a clear indicator of the amide carbonyl (C=O) group in the lactam ring.

C=C and C=N Stretching : Absorptions in the 1500-1620 cm⁻¹ region correspond to the stretching vibrations of the aromatic ring and the C=N double bond.

Table 4: Typical Infrared Absorption Frequencies for this compound.

| Functional Group | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H / N-H stretch (H-bonded) | 3200 - 3400 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| C=O stretch (Amide) | 1650 - 1680 | Strong, Sharp |

| C=C / C=N stretch | 1500 - 1620 | Medium to Strong |

X-ray Crystallography for Solid-State Structural Determination

Such studies on quinoxalinone derivatives typically show that the fused ring system is nearly planar. nih.gov In the crystal lattice, molecules are often linked by intermolecular hydrogen bonds. For this compound, strong hydrogen bonds would be expected between the amide N-H donor and the carbonyl oxygen acceptor of a neighboring molecule, as well as interactions involving the C5-hydroxyl group. These interactions dictate the crystal packing and influence the physical properties of the compound.

Table 5: Representative Crystallographic Data for a Quinoxalin-2(1H)-one Derivative. Data based on a similar structure: 1-(3-Hydroxypropyl)-3-phenylquinoxalin-2(1H)-one. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Key Intermolecular Interactions | Hydrogen bonding (e.g., O-H···O, N-H···O) |

| Molecular Conformation | Largely planar quinoxalinone core |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For this compound and its derivatives, the UV-Vis spectrum is characterized by absorption bands that arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. These transitions are typically of the π → π* and n → π* type, owing to the presence of the conjugated quinoxaline (B1680401) ring system and heteroatoms with non-bonding electrons.

The electronic absorption spectra of quinoxalin-2(1H)-one derivatives generally exhibit distinct absorption bands. For instance, studies on 1-alkyl-3-methyl-2(1H)-quinoxalin-2-one derivatives have shown a strong shoulder peak appearing around 327 nm and 340 nm, with a weaker peak around 280 nm. researchgate.net The absorption band at approximately 340 nm is attributed to a combination of n→π* and π→π* transitions, while the more intense absorptions around 327 nm and 280 nm are characteristic of π→π* transitions. researchgate.net These transitions originate from the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The position and intensity of these absorption maxima can be influenced by the solvent polarity. In general, for π→π* transitions, an increase in solvent polarity leads to a bathochromic (red) shift, i.e., a shift to longer wavelengths. Conversely, n→π* transitions typically exhibit a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. This is because polar solvents can stabilize the ground state of the non-bonding electrons more than the excited state, thus increasing the energy gap for the transition. The specific electronic transitions for quinoxalinone derivatives have been investigated using theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), which can predict the wavelengths and oscillator strengths of these transitions. ias.ac.in For some quinoxalinones, intramolecular electronic transitions (n→π*) have been calculated to occur around 415 nm. ias.ac.in

The UV-Vis spectral data for compounds structurally related to this compound are summarized in the interactive table below, illustrating the typical absorption regions for this class of compounds.

Interactive Data Table: UV-Vis Absorption Data for Quinoxalin-2(1H)-one Derivatives

| Compound | Solvent | λmax (nm) | Type of Transition | Reference |

| 1-Alkyl-3-methyl-2(1H)-quinoxalin-2-one | Not Specified | ~340 | n→π* and π→π | researchgate.net |

| 1-Alkyl-3-methyl-2(1H)-quinoxalin-2-one | Not Specified | ~327 | π→π | researchgate.net |

| 1-Alkyl-3-methyl-2(1H)-quinoxalin-2-one | Not Specified | ~280 | π→π | researchgate.net |

| Quinoxalinone Derivative (Theoretical) | Ethanol | ~415 | n→π | ias.ac.in |

Electrochemical Methods for Redox Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in characterizing the redox properties of this compound and its derivatives. These techniques provide information on the oxidation and reduction potentials of the molecule, offering insights into its electron-donating or electron-accepting capabilities. The redox behavior of quinoxalin-2(1H)-ones is primarily associated with the pyrazine (B50134) ring, which can undergo reduction. nih.govsemanticscholar.org

The electrochemical reduction of 3-methylquinoxalin-2(1H)-one has been shown to be a pH-dependent, two-electron process. nih.govsemanticscholar.org In acidic solutions, the reduction can proceed through a radical intermediate. nih.gov The protonation of the nitrogen atom at position 4 facilitates the acceptance of an electron. semanticscholar.org The stability and further reaction of this intermediate are dependent on the specific conditions.

Computational studies have been employed to calculate the redox potentials of quinoxalin-2(1H)-one and its derivatives. For instance, the redox potential of quinoxalin-2(1H)-one has been calculated to be 0.123 eV relative to the standard hydrogen electrode (SHE), while that of 3-methylquinoxalin-2(1H)-one is calculated to be 0.015 eV. researchgate.net The presence of electron-donating or electron-withdrawing substituents on the quinoxaline ring can significantly influence these redox potentials. For example, an electron-donating group like an amino group at the 3-position lowers the reduction potential (to -0.254 eV), making the compound easier to oxidize. researchgate.net Conversely, electron-withdrawing groups would be expected to make the reduction more favorable.

The electrochemical data for quinoxalin-2(1H)-one and its derivatives are presented in the interactive table below, providing a summary of their redox characteristics.

Interactive Data Table: Electrochemical Data for Quinoxalin-2(1H)-one and its Derivatives

| Compound | Method | Redox Potential (eV vs. SHE) | Type of Process | Reference |

| Quinoxalin-2(1H)-one | Calculation | 0.123 | Reduction | researchgate.net |

| 3-Methylquinoxalin-2(1H)-one | Calculation | 0.015 | Reduction | researchgate.net |

| 3-Aminoquinoxalin-2(1H)-one | Calculation | -0.254 | Reduction | researchgate.net |

Advanced Research Avenues and Future Directions for 5 Hydroxy 3 Methylquinoxalin 2 1h One Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Traditional synthesis of quinoxalin-2(1H)-ones often involves the condensation of o-phenylenediamines with α-keto esters, which can require harsh reaction conditions. Modern research is focused on developing more efficient, sustainable, and selective methods. Recent advancements include protocols that proceed at room temperature in an open flask, utilizing trifluoroacetic acid as a catalyst for the cyclization of N-protected o-phenylenediamines with carbonyl compounds. researchgate.net These milder conditions improve the accessibility and substrate scope for producing various quinoxalinone derivatives. researchgate.net

| Methodology | Key Features | Advantages |

| Acid-Catalyzed Cyclization | Employs trifluoroacetic acid with N-protected o-phenylenediamines and carbonyl compounds. researchgate.net | Mild, room-temperature conditions; broad substrate adaptability. researchgate.net |

| C-H Functionalization | Direct modification at the C3 position of the quinoxalinone core. dntb.gov.ua | Atom-economical, avoids pre-functionalization, cost-effective. dntb.gov.ua |

| I2/TBHP Oxidation System | A metal-free reagent system for promoting cyclization. acs.org | Greener protocol, ambient reaction conditions, improved selectivity. acs.org |

Development of Next-Generation Derivates with Optimized Preclinical Activity

The 5-Hydroxy-3-methylquinoxalin-2(1H)-one core is a versatile template for developing next-generation therapeutic agents. By modifying the core structure, researchers can fine-tune its pharmacological profile. A common strategy involves creating Schiff's bases by reacting a hydrazino-quinoxalinone precursor with various aromatic aldehydes. researchgate.netbohrium.com This approach has yielded derivatives with promising activity against colorectal cancer. researchgate.netbohrium.com

Structure-activity relationship (SAR) analyses guide these modifications. For instance, in a series of quinoxalinone Schiff's bases, derivatives containing aryl groups with electron-donating substituents (like 4-OH, 3-OCH₃, 5-NO₂-phenyl) showed potent inhibitory activity against the COX-2 enzyme, a key target in cancer and inflammation. bohrium.com Similarly, the introduction of phenolic hydroxyl groups has been shown to enhance antioxidant activity, which is beneficial for combating diseases involving oxidative stress. dntb.gov.ua These studies underscore the potential to create multifunctional molecules with both high potency and favorable pharmacokinetic properties. dntb.gov.uaresearchgate.net

Investigation into New Biological Targets and Pathways

Research into quinoxalinone derivatives is expanding to identify novel biological targets and elucidate their mechanisms of action. While the scaffold is known for a broad spectrum of activities including antibacterial, antifungal, and antiviral properties, recent studies have pinpointed specific molecular targets. researchgate.net

In the context of colorectal cancer, new quinoxalinone derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2) and lactate (B86563) dehydrogenase A (LDHA), two enzymes that are overexpressed in this disease and contribute to its progression. researchgate.netbohrium.com Molecular docking studies have helped to identify the structural features that contribute to the binding and inhibition of these enzymes. researchgate.net Furthermore, with the emergence of new viral threats, the quinoxalinone scaffold is being explored for its potential against pathogens like SARS-CoV-2. Molecular docking studies have identified quinoxalinone derivatives that show strong binding affinities to the main protease (Mpro) of the virus, highlighting their potential as antiviral agents. electrochemsci.org

Applications in Materials Science and Other Non-Biological Fields

Beyond their pharmacological applications, quinoxalinone derivatives possess unique electronic and physicochemical properties that make them suitable for use in materials science. dntb.gov.uaresearchgate.net

Organic Semiconductors

The planar, aromatic structure of the quinoxaline (B1680401) ring system is conducive to π-π stacking, a critical feature for charge transport in organic semiconductor materials. researchgate.net The ability to modify the quinoxalinone core with various functional groups allows for the tuning of its electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tunability is essential for designing materials with specific semiconducting characteristics for use in organic electronics.

Electroluminescent Materials

Quinoxaline derivatives are also recognized for their potential in creating efficient electroluminescent materials. researchgate.net These materials are used in organic light-emitting diodes (OLEDs). The inherent fluorescence of the quinoxaline core, combined with the ability to introduce various chromophores through chemical synthesis, allows for the development of materials that emit light across the visible spectrum. Their structural versatility makes them promising candidates for creating the next generation of display and lighting technologies. researchgate.net

Corrosion Inhibition Mechanisms

The quinoxalinone structure is highly effective for preventing the corrosion of metals, particularly mild steel in acidic environments. electrochemsci.org The mechanism of action involves the adsorption of the molecule onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions. mdpi.comnih.gov

The presence of nitrogen heteroatoms, π-electrons in the aromatic rings, and other functional groups facilitates this adsorption through both physical (electrostatic) and chemical (chemisorption) interactions. mdpi.com The lone pair electrons on the nitrogen atoms and the π-orbitals of the quinoxaline ring can interact with the vacant d-orbitals of iron atoms on the steel surface. researchgate.net Studies have shown that quinoxalinone derivatives act as mixed-type inhibitors, meaning they interfere with both the metal dissolution and hydrogen evolution processes. researchgate.netnih.gov The effectiveness of these inhibitors increases with concentration, and their adsorption behavior often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net

| Derivative Example | Inhibition Efficiency | Adsorption Mechanism |

| 3-(p-tolyl)-3,4-dihydroquinoxalin-2-(1H)-one | 86.2% at 10⁻³ M researchgate.net | Langmuir Isotherm, Mixed-type (predominantly cathodic) researchgate.net |

| 3-(4-chlorophenyl)-4-methyl-3,4-dihydroquinoxalin-2-(1H)-one | 92.5% at 10⁻³ M researchgate.net | Langmuir Isotherm, Mixed-type (predominantly cathodic) researchgate.net |

| 1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one | 96% at 5 × 10⁻³ M mdpi.com | Langmuir Isotherm, Physisorption & Chemisorption mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Quinoxalinone Research

The intersection of artificial intelligence (AI) and medicinal chemistry has paved the way for transformative approaches in drug discovery and development. mdpi.comaurigeneservices.com For quinoxalinone scaffolds, including this compound, AI and machine learning (ML) offer powerful tools to accelerate research, from identifying novel therapeutic candidates to optimizing synthetic pathways. These computational methods are adept at navigating the vast chemical space to identify molecules with desirable biological activities and pharmacokinetic profiles, thereby reducing the time and cost associated with traditional drug discovery pipelines. mdpi.comnih.gov